molecular formula C20H17FN2O2 B2624748 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide CAS No. 899947-57-0

1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide

Katalognummer B2624748
CAS-Nummer: 899947-57-0
Molekulargewicht: 336.366
InChI-Schlüssel: PRCPFOBKUGUBME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, also known as FBT or FBT-DHP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are widely used in the treatment of cardiovascular diseases. FBT-DHP is a novel compound that has shown promising results in various preclinical studies.

Wirkmechanismus

1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the Nrf2 pathway, which is responsible for regulating the expression of antioxidant and detoxification enzymes. This compound-DHP also inhibits the NF-κB pathway, which is involved in the inflammatory response. Additionally, this compound-DHP has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound-DHP has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell growth. This compound-DHP has also been shown to improve cognitive function and memory in preclinical models of Alzheimer's disease. Additionally, this compound-DHP has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound-DHP has been shown to have low toxicity and is well-tolerated in preclinical studies. However, one limitation of this compound-DHP is that it has limited solubility in water, which can make it challenging to use in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP. One area of interest is the development of this compound-DHP analogs with improved solubility and potency. Another area of interest is the exploration of this compound-DHP as a potential therapeutic agent for other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand the long-term effects of this compound-DHP and its potential for clinical use.

Synthesemethoden

The synthesis of 1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP involves the condensation of 3-fluorobenzaldehyde and p-toluidine to form 3-fluorobenzyl-p-tolylamine. This intermediate is then reacted with ethyl acetoacetate to form the corresponding dihydropyridine. The final step involves the oxidation of the dihydropyridine to form this compound-DHP. This synthesis method has been optimized and is reproducible, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

1-(3-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide-DHP has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound-DHP has been studied in various preclinical models of diseases such as diabetes, Alzheimer's disease, and cancer. In these studies, this compound-DHP has shown to improve cognitive function, reduce oxidative stress, and inhibit cancer cell growth.

Eigenschaften

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-14-7-9-17(10-8-14)22-19(24)18-6-3-11-23(20(18)25)13-15-4-2-5-16(21)12-15/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCPFOBKUGUBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.